2-Methoxycarbonyl-4-methoxyphenylboronic acid
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Overview
Description
4-Methoxycarbonylphenylboronic acid can be used as a reagent in Suzuki–Miyaura cross-coupling reaction with aryl halides to form C-C bonds. It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
Molecular Structure Analysis
The structure of a similar compound, 2-(Methoxycarbonyl)phenylboronic acid, involves two crystallographically independent conformers, A and B, in a 1:2 ratio; molecules of conformer A are located on a crystallographic mirror plane .
Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 2-Formyl-4-methoxyphenylboronic acid, is 180.059387 Da .
Scientific Research Applications
-
4-Methoxycarbonylphenylboronic acid
- Application: This compound is used as a reagent in various chemical reactions such as the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, and copper-catalyzed nitration .
Safety And Hazards
Future Directions
4-Methoxycarbonylphenylboronic acid can be used in several reactions such as the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and One-pot ipso-nitration of arylboronic acids . These reactions have potential applications in the synthesis of various organic compounds.
properties
IUPAC Name |
(4-methoxy-2-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEMXKRTNMWVHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681861 |
Source
|
Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
1256355-40-4 |
Source
|
Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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